3-[(3-Chlorophenyl)formamido]propanoic acid
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Overview
Description
3-[(3-Chlorophenyl)formamido]propanoic acid: is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 g/mol . It is also known by its IUPAC name, N-(3-chlorobenzoyl)-beta-alanine . This compound is characterized by the presence of a chlorophenyl group attached to a formamido group, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)formamido]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-[(3-Chlorophenyl)formamido]propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a subject of interest in biological research .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may be investigated as potential drug candidates for various diseases .
Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The formamido and propanoic acid moieties may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)formamido]propanoic acid: This compound has a similar structure but with the chlorine atom positioned at the 4th position of the phenyl ring.
3-(4-Chlorophenyl)propionic acid: This compound lacks the formamido group and has a simpler structure.
Uniqueness: 3-[(3-Chlorophenyl)formamido]propanoic acid is unique due to the specific positioning of the chlorine atom and the presence of both formamido and propanoic acid groups. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWPDPVKYKRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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